Ethyl glucuronide
Overview
Description
Ethyl glucuronide is a direct metabolite of ethanol, formed in the body through the process of glucuronidation following exposure to ethanol, typically from the consumption of alcoholic beverages . It is used as a biomarker to test for ethanol use and to monitor alcohol abstinence in various settings, including military, alcohol treatment programs, and professional monitoring programs .
Mechanism of Action
Target of Action
Ethyl glucuronide (EtG) is a minor metabolite of ethanol . It is formed in the body by glucuronidation following exposure to ethanol, usually from drinking alcoholic beverages . The primary target of EtG is the enzyme glucuronyl transferase, which is responsible for the glucuronidation of ethanol .
Mode of Action
EtG is formed in the body when ethanol is metabolized by the enzyme glucuronyl transferase . This process, known as glucuronidation, involves the addition of a glucuronic acid molecule to ethanol, resulting in the formation of EtG . This reaction is part of the body’s mechanism for detoxifying and eliminating substances .
Biochemical Pathways
The formation of EtG is part of the non-oxidative metabolic pathway of ethanol . In this pathway, a small portion (<1%) of the ingested ethanol undergoes glucuronidation to form EtG . This process is facilitated by the enzyme glucuronyl transferase .
Pharmacokinetics
EtG is a stable, water-soluble metabolite that can be detected in body fluids for an extended period after the complete elimination of alcohol from the body . The elimination half-life of EtG is approximately 2-3 hours . It is detectable in urine up to 70-80 hours after moderate alcohol consumption and up to 130 hours after heavy consumption .
Result of Action
The formation of EtG in the body serves as a biomarker for recent alcohol intake . It is used to monitor alcohol abstinence in various situations where drinking is prohibited, such as in alcohol treatment programs, professional monitoring programs, and in recovering alcoholic patients . A positive EtG test usually confirms a person was exposed to ethanol within the days leading up to the test .
Action Environment
The detection of EtG can be influenced by various environmental factors. For instance, EtG can be detected in samples at very low levels, leading to false positives after exposure to alcohol from non-beverage sources, or incidental exposure . These sources of possible exposure in the environment are numerous and include alcohol in mouthwash, foods, over-the-counter medications, and even from inhalation of alcohol from topical use .
Biochemical Analysis
Biochemical Properties
Ethyl glucuronide is a direct metabolite of ethanol, which is formed in the body by the process of glucuronidation . This process involves the transfer of glucuronic acid, a sugar derivative, to ethanol, facilitated by the enzyme UDP glucuonyltransferase . The formation of EtG is a part of the body’s mechanism to detoxify and eliminate substances that cannot be used as an energy source .
Cellular Effects
The presence of this compound in the body signifies recent exposure to ethanol . As a metabolite of ethanol, the effects of EtG at the cellular level are largely reflective of the effects of ethanol. Ethanol and its metabolites can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The formation of this compound involves the enzymatic process of glucuronidation, where the enzyme UDP glucuonyltransferase catalyzes the transfer of glucuronic acid to ethanol . This process occurs at the molecular level and is a part of the body’s mechanism to detoxify and eliminate substances .
Temporal Effects in Laboratory Settings
This compound is a stable compound and can be detected in the body for an extended period after the complete elimination of alcohol . This makes it a valuable tool for monitoring alcohol consumption over time, especially in clinical and forensic settings .
Metabolic Pathways
This compound is involved in the metabolic pathway of ethanol. Ethanol is metabolized in the liver, primarily through oxidation by alcohol dehydrogenases and to a lesser extent by cytochrome P450 (CYP) 2E1 . A small fraction of ethanol undergoes nonoxidative metabolism, leading to the formation of this compound .
Transport and Distribution
Once formed, this compound is excreted from the body primarily through urine . The transport and distribution of EtG within cells and tissues require transport proteins . Uptake transporters mediate the uptake of EtG into the liver and kidney, while efflux transporters mediate its expulsion into bile, urine, and the intestinal lumen .
Subcellular Localization
The formation of this compound occurs in the liver, specifically in the cytosol where the enzyme UDP glucuonyltransferase resides . After its formation, EtG is transported out of the liver cells and eventually excreted from the body .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl glucuronide can be synthesized through the enzymatic reaction of ethanol with uridine diphosphate glucuronic acid, catalyzed by the enzyme glucuronyl transferase . This reaction typically occurs in the liver.
Industrial Production Methods: Industrial production of this compound involves the use of recombinant enzymes and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solid-phase extraction and liquid chromatography coupled with mass spectrometry for purification and analysis .
Chemical Reactions Analysis
Types of Reactions: Ethyl glucuronide primarily undergoes hydrolysis and conjugation reactions. It is relatively stable and does not undergo significant oxidation or reduction under physiological conditions .
Common Reagents and Conditions:
Hydrolysis: this compound can be hydrolyzed back to ethanol and glucuronic acid under acidic or basic conditions.
Conjugation: It can form conjugates with other molecules through glucuronidation, facilitated by glucuronyl transferase.
Major Products Formed: The major products of this compound reactions are ethanol and glucuronic acid, especially under hydrolytic conditions .
Scientific Research Applications
Ethyl glucuronide has several applications in scientific research:
Forensic Toxicology: Used to detect and monitor alcohol consumption in postmortem specimens.
Clinical Diagnostics: Employed in alcohol treatment programs to monitor abstinence and detect relapse.
Pharmacokinetics: Studied to understand the metabolism and excretion of ethanol in the body.
Public Health: Utilized in epidemiological studies to assess alcohol consumption patterns in populations.
Comparison with Similar Compounds
Ethyl Sulfate: Another metabolite of ethanol, formed through sulfation.
Naltrexone: Used in the treatment of alcohol dependence.
6β-Naltrexol: A metabolite of naltrexone.
Uniqueness: Ethyl glucuronide is unique in its high sensitivity and specificity as a biomarker for ethanol exposure. Unlike ethyl sulfate, which is also a metabolite of ethanol, this compound is more stable and can be detected in various biological matrices such as urine, hair, and nails .
Properties
CAS No. |
17685-04-0 |
---|---|
Molecular Formula |
C8H14O7 |
Molecular Weight |
222.19 g/mol |
IUPAC Name |
(2S,3S,4S,5R)-6-ethoxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C8H14O7/c1-2-14-8-5(11)3(9)4(10)6(15-8)7(12)13/h3-6,8-11H,2H2,1H3,(H,12,13)/t3-,4-,5+,6-,8?/m0/s1 |
InChI Key |
IWJBVMJWSPZNJH-XWBUKDKVSA-N |
Isomeric SMILES |
CCOC1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)O)O)O)O |
SMILES |
CCOC1C(C(C(C(O1)C(=O)O)O)O)O |
Canonical SMILES |
CCOC1C(C(C(C(O1)C(=O)O)O)O)O |
physical_description |
Solid |
Synonyms |
ethyl beta-D-6-glucosiduronic acid ethyl glucuronide ethyl-beta-D-glucopyranosiduronic acid ethylglucuronide |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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